4-(4-Bromophenyl)cyclohexanone CAS number 84892-43-3
4-(4-Bromophenyl)cyclohexanone CAS number 84892-43-3
An In-Depth Technical Guide to 4-(4-Bromophenyl)cyclohexanone (CAS: 84892-43-3) for Advanced Synthesis
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 4-(4-bromophenyl)cyclohexanone, a key chemical intermediate for professionals in pharmaceutical research, drug development, and materials science. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its application, and the nuances of its characterization.
Compound Overview: A Strategic Intermediate
4-(4-Bromophenyl)cyclohexanone (CAS No. 84892-43-3) is a bifunctional organic molecule that serves as a versatile scaffold in advanced organic synthesis.[1] Its structure, featuring a cyclohexanone ring substituted with a bromophenyl group at the 4-position, offers three strategic points for chemical modification:
-
The Bromine Atom: An excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or nitrogen-containing substituents.[2][3]
-
The Ketone Carbonyl Group: A reactive site for nucleophilic additions, reductions, reductive aminations, and enolate chemistry, enabling the construction of more complex aliphatic structures.[4]
-
The Aromatic Ring: Susceptible to further electrophilic aromatic substitution, although the bromine atom is a deactivating group.
This trifecta of reactivity makes it a valuable starting material in the synthesis of complex molecules, including potent pharmaceutical agents like the dual endothelin receptor antagonist, Macitentan.[5][6]
Physicochemical & Spectroscopic Profile
The identity and purity of 4-(4-bromophenyl)cyclohexanone are confirmed through a combination of physical and spectroscopic data.
Physical Properties
The fundamental properties of this compound are summarized below. Proper storage in a dry, sealed container at room temperature is crucial to maintain its integrity.[7][8]
| Property | Value | Reference(s) |
| CAS Number | 84892-43-3 | [1][8][9] |
| Molecular Formula | C₁₂H₁₃BrO | [1][10] |
| Molecular Weight | 253.14 g/mol | [8][10] |
| Appearance | Light yellow to yellow solid/powder | [1][7] |
| Melting Point | ~60 °C | [7] |
| Boiling Point | 340.3 ± 42.0 °C (Predicted) | [7] |
| Density | 1.380 ± 0.06 g/cm³ (Predicted) | [7] |
| Storage | Sealed in dry, Room Temperature | [7][8] |
Spectroscopic Signature
While specific spectra depend on the acquisition conditions, the expected data provides a reliable fingerprint for structural verification.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons on the bromophenyl ring will appear as two doublets in the downfield region (typically δ 7.0-7.6 ppm) due to the para-substitution pattern. The aliphatic protons on the cyclohexanone ring will appear in the upfield region (typically δ 1.8-3.0 ppm), with their multiplicity and integration corresponding to their positions relative to the ketone and the aryl substituent.[11][12]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show a characteristic signal for the ketone carbonyl carbon at a significantly downfield shift (δ > 200 ppm). Signals for the four distinct aromatic carbons will appear in the δ 120-140 ppm range, while the aliphatic carbons of the cyclohexanone ring will be found in the δ 25-50 ppm region.[13]
-
IR (Infrared) Spectroscopy: The IR spectrum provides crucial information about the functional groups. A strong, sharp absorption band around 1710 cm⁻¹ is indicative of the C=O stretch of the saturated ketone. Additional bands corresponding to C-H stretches (aliphatic and aromatic) and C=C stretches of the aromatic ring will also be present.
Strategic Synthesis Methodologies
The synthesis of 4-(4-bromophenyl)cyclohexanone can be approached through several classic and reliable organic transformations. The choice of method often depends on the availability of starting materials, scalability, and desired purity.
Friedel-Crafts Acylation Route
The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis.[14] This pathway involves the reaction of an aromatic compound with an acylating agent, catalyzed by a Lewis acid. A plausible route to a precursor of the target molecule involves the acylation of bromobenzene.
Causality: The Lewis acid (e.g., AlCl₃) coordinates to the acyl chloride, generating a highly electrophilic acylium ion. This powerful electrophile is then attacked by the electron-rich aromatic ring of bromobenzene to form the C-C bond.[15] The resulting ketone is less reactive than the starting arene, which conveniently prevents polyacylation.[14]
Caption: Friedel-Crafts acylation pathway to an aryl ketone precursor.
Suzuki-Miyaura Cross-Coupling
For a more modular approach, the Suzuki-Miyaura reaction offers unparalleled reliability for C(sp²)-C(sp²) bond formation.[16] This strategy would involve coupling a boronic acid or ester derivative with an aryl halide, catalyzed by a palladium complex.
Causality: The reaction proceeds via a catalytic cycle.[17] First, the palladium(0) catalyst undergoes oxidative addition into the C-Br bond of an appropriate substrate. This is followed by transmetalation with the boronic acid (activated by a base), which transfers the organic group to the palladium center. Finally, reductive elimination expels the coupled product and regenerates the active Pd(0) catalyst.[2][18]
Caption: General catalytic cycle for a Suzuki-Miyaura cross-coupling synthesis.
Grignard Reaction
The Grignard reaction is a powerful tool for forming carbon-carbon bonds by reacting an organomagnesium halide (Grignard reagent) with an electrophile, such as a ketone or ester.[4] A viable route involves the addition of 4-bromophenylmagnesium bromide to a cyclohexanone derivative.
Causality: The highly polarized C-Mg bond in the Grignard reagent renders the carbon atom strongly nucleophilic and basic.[4] This nucleophilic carbon attacks the electrophilic carbonyl carbon of a suitable cyclohexanone precursor. A subsequent acidic workup protonates the resulting alkoxide to yield an alcohol, which can then be oxidized to the target ketone.[19]
Caption: Synthesis via Grignard addition followed by oxidation.
Applications in Drug Discovery & Development
The utility of 4-(4-bromophenyl)cyclohexanone lies in its role as a versatile building block for creating libraries of structurally diverse compounds for biological screening.[3][20]
-
Scaffold for Lead Optimization: Its rigid cyclohexyl core serves as a three-dimensional scaffold to which various pharmacophoric elements can be attached. The ketone can be converted into amines, alcohols, or alkenes, while the bromo-aromatic moiety is primed for diversification via cross-coupling.
-
Synthesis of Bioactive Molecules: This compound is a documented intermediate in the synthesis of Macitentan , an orally active dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[5][6] In this synthesis, the core structure is elaborated through reactions at both the ketone and the aromatic ring.
-
Fragment-Based Drug Design (FBDD): The bromophenyl and cyclohexanone moieties can be considered valuable fragments that can be incorporated into larger molecules to probe interactions with biological targets like serine proteases.[21]
Experimental Protocol: Oxidation of 4-(4-Bromophenyl)cyclohexanol
A common final step in many synthetic routes to the title compound is the oxidation of the corresponding secondary alcohol, 4-(4-bromophenyl)cyclohexanol.[22] The following is a representative laboratory-scale protocol using pyridinium chlorochromate (PCC), a mild oxidizing agent suitable for this transformation.
Disclaimer: This protocol is for informational purposes only and should be performed by trained chemists in a suitable laboratory setting with appropriate personal protective equipment (PPE).
Materials & Reagents:
-
4-(4-Bromophenyl)cyclohexanol (1.0 eq)
-
Pyridinium chlorochromate (PCC) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
-
Sodium sulfate (anhydrous)
-
Diethyl ether
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of PCC (1.5 eq) in anhydrous DCM.
-
Substrate Addition: Dissolve 4-(4-bromophenyl)cyclohexanol (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring PCC suspension at room temperature.
-
Reaction Monitoring: The reaction mixture will typically turn dark brown. Stir at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether. Pass the entire mixture through a short plug of silica gel to filter out the chromium salts. Wash the silica plug thoroughly with additional diethyl ether.
-
Purification: Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude material can be further purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford 4-(4-bromophenyl)cyclohexanone as a solid.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy, and by measuring its melting point.
Safety & Handling
As a chemical intermediate, 4-(4-bromophenyl)cyclohexanone requires careful handling.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]
-
Handling: Use in a well-ventilated fume hood. Avoid generating dust. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[23]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[7][8]
Conclusion
4-(4-Bromophenyl)cyclohexanone is more than just a chemical on a shelf; it is a strategically designed intermediate that empowers chemists to build molecular complexity efficiently. Its well-defined physicochemical properties, predictable spectroscopic signature, and versatile reactivity make it an indispensable tool in the modern synthetic chemist's arsenal, particularly in the demanding field of drug discovery and development. Understanding the principles behind its synthesis and application allows researchers to leverage its full potential in creating the next generation of innovative molecules.
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